molecular formula C24H14O3 B11698316 6-Phenoxytetracene-5,12-dione CAS No. 35058-42-5

6-Phenoxytetracene-5,12-dione

Katalognummer: B11698316
CAS-Nummer: 35058-42-5
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: OCGVZYMCHVTNLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenoxytetracene-5,12-dione is an organic compound with the molecular formula C24H14O3 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a phenoxy group attached to the tetracene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxytetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with phenol in the presence of a suitable catalyst. One common method includes the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenoxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diol groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy group or the tetracene backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted tetracene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Phenoxytetracene-5,12-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Phenoxytetracene-5,12-dione involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation and induction of apoptosis . Additionally, it can interact with specific enzymes and receptors, modulating various cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Phenoxytetracene-5,12-dione is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility, reactivity, and potential biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

35058-42-5

Molekularformel

C24H14O3

Molekulargewicht

350.4 g/mol

IUPAC-Name

6-phenoxytetracene-5,12-dione

InChI

InChI=1S/C24H14O3/c25-22-18-12-6-7-13-19(18)23(26)21-20(22)14-15-8-4-5-11-17(15)24(21)27-16-9-2-1-3-10-16/h1-14H

InChI-Schlüssel

OCGVZYMCHVTNLH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C3C(=CC4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.